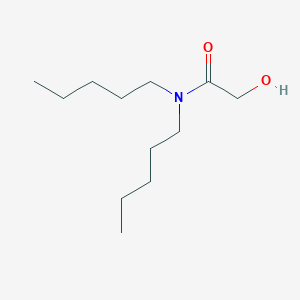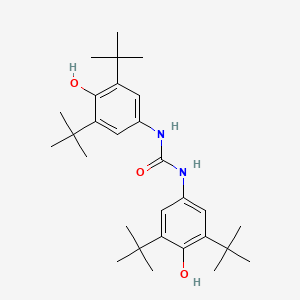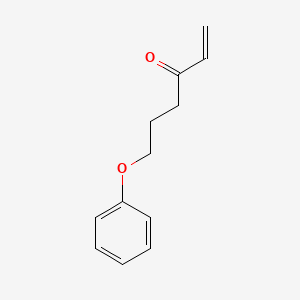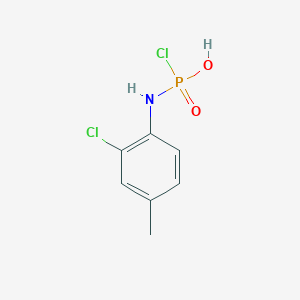![molecular formula C9H15NS B14365772 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene CAS No. 92748-34-0](/img/structure/B14365772.png)
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene typically involves multi-step reactions. One common method is the condensation of a suitable ketone with a thiol and an amine under basic conditions. This reaction can be carried out in a one-pot process, which simplifies the procedure and improves yield . The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process. The compartmentalization of reaction steps using polydimethylsiloxane thimbles has been shown to be effective in merging incompatible reaction conditions, thus improving overall yield and purity .
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism by which 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1-Thia-4-azaspiro[4.4]nonane hydrochloride: This compound shares a similar spiro structure but differs in its functional groups and overall reactivity.
2,2-Diethyl-1-thia-4-azaspiro[4.4]non-3-ene:
Uniqueness
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
92748-34-0 |
|---|---|
分子式 |
C9H15NS |
分子量 |
169.29 g/mol |
IUPAC名 |
2,2-dimethyl-1-thia-4-azaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H15NS/c1-8(2)7-10-9(11-8)5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChIキー |
GBXXVIASCMFJMC-UHFFFAOYSA-N |
正規SMILES |
CC1(C=NC2(S1)CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)

![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)

![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)


![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)

![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

